6-Nitrobenzo[c]isothiazole
Description
Significance of Nitrogen and Sulfur Heterocycles in Contemporary Chemical Research
Nitrogen and sulfur-containing heterocycles are cornerstone structures in a multitude of research areas. nih.gov Their prevalence stems from the unique physicochemical properties imparted by the presence of these heteroatoms. The difference in electronegativity between nitrogen, sulfur, and carbon, along with the availability of unshared electron pairs, results in chemical reactivity and molecular structures that are distinct from their carbocyclic analogues. nih.govnih.gov
These heterocycles are integral components in biochemistry, forming the basis of essential biomolecules like DNA and RNA. nih.gov In medicinal chemistry, they are indispensable scaffolds for drug design, with derivatives exhibiting a wide array of biological activities. nih.govnih.gov Beyond pharmaceuticals, their applications extend to agrochemicals, dyes, and material science, where they are investigated for use as molecular conductors and magnets. nih.govnih.gov The structural diversity and adjustable nature of these compounds make them prime candidates for creating novel materials and therapeutically significant molecules. dntb.gov.ua
Overview of Isothiazole (B42339) and Benzisothiazole Scaffold Architectures
The isothiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions (1,2-thiazole). chemicalbook.com This arrangement distinguishes it from its isomer, thiazole (B1198619), where the heteroatoms are separated by a carbon atom (1,3-thiazole). Isothiazole itself is a colorless liquid with a pyridine-like odor. chemicalbook.com The fusion of an isothiazole ring with a benzene (B151609) ring gives rise to benzisothiazole.
There are two primary isomers of benzisothiazole, distinguished by the orientation of the fused rings:
Benzo[d]isothiazole (1,2-benzisothiazole): The more common and extensively studied isomer.
Benzo[c]isothiazole (B8754907) (2,1-benzothiazole): The focus of this article, a less common isomer where the benzene ring is fused to the C3 and C4 positions of the isothiazole ring. nih.gov
The parent benzo[c]isothiazole is a distinct chemical entity from its more prevalent benzo[d] counterpart, a fact underscored by differing behaviors in chemical reactions such as photodecomposition. rsc.org
Table 1: Physicochemical Properties of Benzo[c]isothiazole
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2,1-benzothiazole | nih.gov |
| Molecular Formula | C₇H₅NS | nih.gov |
| Molecular Weight | 135.19 g/mol | nih.gov |
| XLogP3-AA | 2.3 | nih.gov |
| Topological Polar Surface Area | 41.1 Ų | nih.gov |
Rationale for Investigating Nitro-Functionalization in Heterocyclic Systems
The introduction of a nitro group (–NO₂) into a heterocyclic scaffold is a powerful strategy in synthetic organic chemistry. The nitro group is one of the strongest electron-withdrawing groups, and its presence can dramatically alter the electronic properties and reactivity of the parent molecule. bohrium.comcrossref.org
Key reasons for investigating nitro-functionalization include:
Activation of the Scaffold: The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic substitution reactions. bohrium.com This facilitates the introduction of a wide range of functional groups onto the heterocyclic system.
Modulation of Physicochemical Properties: The polarity of the nitro group can influence properties such as boiling point and solubility. nih.gov
Enhanced Biological Activity: In medicinal chemistry, the nitro group can be crucial for a compound's mechanism of action. Nitro-substituted heterocycles are found in various antibacterial and anticancer agents. researchgate.net
Synthetic Versatility: The nitro group itself can be chemically transformed into other important functional groups, most notably the amino group (–NH₂) via reduction, which is a key step in the synthesis of many complex molecules. bohrium.com
In the context of benzo[c]isothiazole, nitration would be expected to significantly influence the electron density distribution across the bicyclic system, making it a target for further functionalization and a candidate for novel applications. While literature on 6-nitrobenzo[c]isothiazole is sparse, the synthesis of 4,6-dinitrobenzo[c]isothiazole has been reported, demonstrating that the benzo[c]isothiazole core can undergo nitration. crossref.org
Historical Context and Evolution of Research on Nitrobenzo[c]isothiazoles
The study of isothiazoles began in earnest in the mid-20th century. nih.gov The parent isothiazole ring was first prepared via the oxidation of 5-amino-1,2-benzoisothiazole, followed by decarboxylation, highlighting the early link between the monocyclic and benzofused systems. chemicalbook.com Early comprehensive reviews of heterocyclic chemistry, such as those from the late 1970s, began to systematically catalogue the properties of isothiazoles and their benzo-annelated derivatives. nih.gov
Research into the less common benzo[c]isothiazole isomer and its derivatives has been more sporadic. Much of the available literature focuses on the more stable and synthetically accessible benzo[d]isothiazole and benzothiazole (B30560) systems. nih.govthieme-connect.de However, the 21st century has seen renewed interest in developing synthetic routes to more diverse heterocyclic frameworks. Recent advancements include the development of copper-catalyzed intramolecular C–N cross-coupling (Ullmann-type) reactions to efficiently produce benzo[c]isothiazole oxides, demonstrating modern synthetic chemistry's ability to access these less common scaffolds. thieme-connect.comevitachem.com The synthesis of 4,6-dinitrobenzo[c]isothiazole in 2010 represents a key development, providing a concrete example of a nitro-functionalized derivative and opening the door for further investigation into its chemical properties and potential applications. crossref.org The study of related structures, such as 5-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, further illustrates the ongoing exploration of nitro-substituted benzisothiazole isomers.
Table 2: Data for Known Nitro-Substituted Benzo[c]isothiazole Derivatives
| Compound Name | Molecular Formula | Key Reference | Notes |
|---|---|---|---|
| 4,6-Dinitrobenzo[c]isothiazole | C₇H₃N₃O₄S | Mendeleev Communications, 2010 crossref.org | Synthesis and cycloaddition reactions reported. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2,1-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFCVHQQACRTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Nitrobenzo C Isothiazole and Its Analogues
Regioselective Nitration Approaches to Functionalized Benzo[c]isothiazoles
The introduction of a nitro group onto the benzo[c]isothiazole (B8754907) scaffold can be achieved through two main routes: direct nitration of the pre-formed heterocycle or by carrying a nitro-functionalized precursor through the cyclization sequence.
Direct electrophilic nitration of an unsubstituted benzo[c]isothiazole would likely yield a mixture of isomers, and achieving high regioselectivity for the 6-position can be challenging. A more controlled and synthetically common approach is to begin with a starting material that already contains the nitro group at the desired position. For example, the synthesis could commence from a 4-nitro-substituted benzyl (B1604629) derivative. This precursor, already bearing the nitro group that will become the 6-nitro substituent of the final product, is then subjected to a cyclization reaction to form the fused isothiazole (B42339) ring. This strategy ensures unambiguous regiochemistry, as the position of the nitro group is fixed from the outset of the synthetic sequence.
Derivatization and Functional Group Interconversions of the Nitro Group
The nitro group of 6-nitrobenzo[c]isothiazole is a versatile functional handle that can be transformed into a variety of other substituents, most notably an amino group, which opens up a rich area of derivative chemistry.
The reduction of the aromatic nitro group in this compound to the corresponding 6-aminobenzo[c]isothiazole (B1381021) is a fundamental transformation. This can be accomplished using a range of standard reducing agents effective for aromatic nitro compounds. mdpi.com Common methods include catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium on carbon (H₂/Pd-C), or chemical reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). mdpi.com The choice of reagent can be influenced by the presence of other functional groups in the molecule. These reactions are typically high-yielding and provide clean conversion to the desired amine.
Table 2: Common Reagents for Nitro Group Reduction
| Reducing Agent System | Typical Conditions | Product | Reference |
|---|---|---|---|
| Tin(II) Chloride (SnCl₂) | HCl, Ethanol, Reflux | 6-Aminobenzo[c]isothiazole | mdpi.com |
| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C), Ethanol or Ethyl Acetate | 6-Aminobenzo[c]isothiazole | mdpi.com |
| Hydrazine (B178648) (N₂H₄) | Catalyst (e.g., Raney Ni, Pd/C), Solvent | 6-Aminobenzo[c]isothiazole | mdpi.com |
Once formed, 6-aminobenzo[c]isothiazole serves as a key intermediate for further functionalization.
Diazotization: The primary aromatic amine of 6-aminobenzo[c]isothiazole can be converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comyoutube.com The resulting 6-diazoniumbenzo[c]isothiazole salt is a highly valuable synthetic intermediate. organic-chemistry.org Though often unstable, it can be immediately used in subsequent reactions, such as Sandmeyer reactions to introduce halides (Cl, Br) or a cyano group, or in Schiemann reactions for fluorination. It can also be used in azo coupling reactions to form highly colored azo dyes. researchgate.net
Acylation: The amino group can readily undergo acylation reactions with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide bond, leading to N-(benzo[c]isothiazol-6-yl)amides. For example, reaction with acetyl chloride would yield N-(benzo[c]isothiazol-6-yl)acetamide. This transformation is useful for modifying the electronic properties and steric bulk of the substituent at the 6-position. A related reaction is the formation of Schiff bases through condensation with aldehydes or ketones. nih.gov
Synthesis of Structural Analogues and Hybrid Systems Incorporating the this compound Moiety
The functionalization of the this compound core is pivotal for developing new chemical entities. The synthetic strategies primarily focus on leveraging reactive handles on the molecule, such as an amino group, to build more complex structures. While direct synthetic examples for the this compound are not always prevalent in the literature, methodologies applied to its close isomer, 6-nitrobenzo[d]thiazole, provide a clear and applicable blueprint.
Incorporation into Schiff Base Derivatives
Schiff bases, or imines, are a class of compounds characterized by the -C=N- double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. mdpi.com The synthesis of Schiff base derivatives of this compound would strategically begin with the corresponding amino precursor, 3-amino-6-nitrobenzo[c]isothiazole.
The general synthetic protocol involves the refluxing of the amino-substituted benzoisothiazole with a variety of aromatic aldehydes in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the reaction. rjpbcs.com This reaction is versatile, allowing for the introduction of a wide array of substituents based on the choice of the aldehyde.
A well-documented analogue, 2-amino-6-nitrobenzo[d]thiazole, readily undergoes this reaction. rjpbcs.com The condensation with different benzaldehyde (B42025) derivatives leads to a series of Schiff bases with varying electronic and steric properties. rjpbcs.com The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final products are typically purified by recrystallization. rjpbcs.com
Table 1: Representative Examples of Schiff Base Derivatives Synthesized from 2-Amino-6-nitrobenzo[d]thiazole This table is based on analogous reactions and serves as a model for the potential derivatives of this compound.
| Aldehyde Reactant | Resulting Schiff Base Structure (Analogous) | Yield (%) | M.P. (°C) | Ref. |
| Benzaldehyde | N-benzylidene-6-nitrobenzo[d]thiazol-2-amine | 64% | 278-280 | rjpbcs.com |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 71% | 307-309 | rjpbcs.com |
| 3-Nitrobenzaldehyde | N-(3-nitrobenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 66% | 290-292 | rjpbcs.com |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 68% | 294-296 | rjpbcs.com |
The formation of the imine bond (-N=CH-) is confirmed spectroscopically by an absorption band in the infrared (IR) spectrum around 1635-1680 cm⁻¹ and a characteristic singlet peak in the proton NMR (¹H NMR) spectrum between δ 8.40-8.70 ppm. rjpbcs.com
Formation of Amide and Carboxylic Acid Derivatives
The introduction of carboxylic acid and amide functionalities onto the this compound scaffold opens up further avenues for derivatization, creating valuable building blocks for more complex molecules. The synthesis of a carboxylic acid derivative, such as this compound-3-carboxylic acid, is a key strategic step.
While direct synthesis for this specific acid is not widely reported, a plausible and effective route involves the oxidation of a precursor like 3-methyl-6-nitrobenzo[c]isothiazole. The oxidation of aryl methyl groups to carboxylic acids is a well-established transformation in organic synthesis. Various reagents can accomplish this, including strong oxidants like potassium permanganate (B83412) (KMnO₄) or milder, more selective catalytic systems. For instance, methods using vanadium pentoxide (V₂O₅) or manganese dioxide (MnO₂) in sulfuric acid have been used for oxidation-resistant aryl methyl groups. google.com Aerobic photo-oxidation under visible light, catalyzed by magnesium bromide, presents another potential route. rsc.org
Alternatively, the oxidation of a corresponding aldehyde (e.g., this compound-3-carbaldehyde) to a carboxylic acid can be achieved using oxidants like sodium hypochlorite (B82951) (NaClO), which offers a low-cost and environmentally friendlier option. researchgate.net
Once the this compound-3-carboxylic acid is synthesized, it can be readily converted into a variety of amide derivatives. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide bond. This approach has been successfully used in the synthesis of benzothiazole-carboxamide hybrids.
A convenient route to analogous 2-substituted benzothiazole-6-carboxylic acids involves the condensation of 4-amino-3-mercaptobenzoic acid with various aldehydes using nitrobenzene (B124822) as an oxidant. researchgate.net This highlights a strategy where the carboxylic acid functionality is carried through the synthesis from the starting materials.
Conjugation with Other Heterocyclic Scaffolds (e.g., Triazoles, Quinoxalines, Thiazoles)
Fusing or linking the this compound moiety with other heterocyclic systems can lead to hybrid molecules with novel properties.
Triazoles: The 1,2,3-triazole ring is most famously synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.govorganic-chemistry.org The copper-catalyzed version of this reaction, known as "click chemistry," is particularly efficient and widely used. nih.gov To create a this compound-triazole conjugate, a precursor such as 3-amino-6-nitrobenzo[c]isothiazole could be converted to 3-azido-6-nitrobenzo[c]isothiazole. This azide derivative can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole hybrid. The synthesis of 1,2,4-triazoles can also be achieved through various condensation and cyclization strategies, often starting from hydrazines or amidines. organic-chemistry.org
Quinoxalines: Quinoxalines are bicyclic heterocycles typically prepared by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov To conjugate a quinoxaline (B1680401) to the this compound scaffold, a diamino-substituted benzoisothiazole would be required as a precursor. For example, reduction of the nitro group of a hypothetical 5-amino-6-nitrobenzo[c]isothiazole would yield a benzo[c]isothiazole-5,6-diamine. This diamine could then be reacted with a 1,2-dicarbonyl compound like benzil (B1666583) (1,2-diphenylethane-1,2-dione) to form the corresponding 6-nitrobenzo[c]isothiazolo[5,6-b]quinoxaline derivative.
Thiazoles: The creation of thiazole-containing hybrids can be accomplished by forming a linker, such as an amide bond, between the two heterocyclic systems. For example, this compound-3-carboxylic acid could be coupled with an amino-substituted thiazole (B1198619) (e.g., 2-aminothiazole) using standard peptide coupling methods. nih.gov This strategy allows for the modular construction of diverse hybrid molecules by varying the substitution on either heterocyclic partner.
Green Chemistry and Sustainable Synthetic Approaches for this compound and Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including benzisothiazoles.
Several sustainable strategies are relevant to the synthesis of this compound and its derivatives:
Use of Greener Solvents: Research has demonstrated the synthesis of benzothiazole (B30560) derivatives using water and glycerol (B35011) as green solvents, moving away from volatile organic compounds (VOCs). nih.gov
Catalytic Methods: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. For example, copper sulfate (B86663) (CuSO₄) has been employed as an inexpensive and effective catalyst for the synthesis of benzothiazole-2-thiols in aqueous media. nih.gov
One-Pot and Transition-Metal-Free Reactions: Developing synthetic routes that minimize purification steps and avoid heavy metals is a key goal of green chemistry. A one-pot, transition-metal-free synthesis of benzisothiazoles has been reported using inexpensive and readily available sulfur powder as the sulfur source and an inorganic ammonium (B1175870) salt as the nitrogen source from aromatic aldehydes. This approach is notable for its mild conditions and operational simplicity.
Solvent-Free (Neat) Synthesis: Performing reactions without a solvent can reduce waste and simplify product isolation. An eco-friendly neat synthesis of isothiazoles has been developed using ammonium thiocyanate, highlighting a rapid and efficient method that avoids traditional solvents.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net This technique has been successfully applied to the oxidation of aldehydes to carboxylic acids using sodium hypochlorite, providing a fast and efficient method. researchgate.net
These green approaches offer promising pathways for the sustainable production of this compound and its derivatives, aligning modern synthetic chemistry with environmental stewardship.
Chemical Reactivity and Mechanistic Investigations of 6 Nitrobenzo C Isothiazole
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) on the benzene ring of 6-Nitrobenzo[c]isothiazole is significantly challenging due to the powerful deactivating effects of the fused isothiazole (B42339) ring and, most notably, the nitro group. In general, electrophilic substitution reactions involve the attack of an electrophile on the electron-rich π-system of an aromatic ring. nih.gov
The nitro group (–NO₂) is a potent deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. It removes electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (in this case, the C4 and C5 positions). youtube.com
Should a reaction be forced under harsh conditions, the directing effects of the existing substituents would guide the position of the incoming electrophile. The –NO₂ group at C6 strongly directs incoming electrophiles to the C5 and C7 positions (meta to the nitro group). The directing influence of the fused isothiazole ring must also be considered. The sulfur atom would direct ortho/para to itself (C4 and C6), while the nitrogen atom would have a meta-directing effect. The combined and potent deactivating effects make predicting a single product difficult, but substitution is most likely to be directed by the strongest deactivating group, the nitro group, to the least sterically hindered available position. libretexts.orgmasterorganicchemistry.com However, such reactions are not commonly reported due to the low reactivity of the substrate.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Influence of C6-Nitro Group | Influence of Fused Isothiazole | Combined Effect | Predicted Reactivity |
| C4 | Ortho (Deactivated) | - | Strongly Deactivated | Unlikely |
| C5 | Meta (Least Deactivated) | - | Deactivated | Possible under forcing conditions |
| C7 | Meta (Least Deactivated) | - | Deactivated | Possible under forcing conditions |
This table is based on established principles of electrophilic aromatic substitution and provides a predictive framework in the absence of specific experimental data for this compound.
Nucleophilic Addition and Substitution Reactions
In stark contrast to its inertness toward electrophiles, the electron-deficient nature of this compound makes it a candidate for nucleophilic aromatic substitution (SNAr). SNAr reactions are favored by the presence of strong electron-withdrawing groups, such as a nitro group, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack. libretexts.org
In this compound, the nitro group at C6 activates the C5 and C7 positions for nucleophilic attack. While the benzene ring lacks a conventional leaving group like a halide, studies on related nitro-substituted benzisothiazoles show that nucleophilic attack can still occur. For instance, the reaction of 3-substituted 5-nitrobenzisothiazoles with hydrazine (B178648) leads to the formation of rearrangement products, proceeding through the initial formation of a Meisenheimer complex. acs.orgacs.org This indicates that the nitro-activated ring is susceptible to nucleophilic addition.
Nucleophilic attack could potentially lead to:
Addition: Formation of a stable or transient Meisenheimer complex.
Substitution: If a suitable leaving group is present on the ring (e.g., a halogen), it could be displaced. In some cases, the nitro group itself can be displaced by a strong nucleophile, although this typically requires more forcing conditions.
Research on related compounds like 3-cyano-4,6-dinitro-benzo[d]isoxazole has shown that the nitro group at a position analogous to C4 (para to the other nitro group) is regioselectively substituted by various O-, N-, and S-nucleophiles. This suggests that if this compound were further substituted with another activating group, selective nucleophilic substitution would be highly probable.
Rearrangement Reactions and Ring Transformations
The presence of the nitro group on the benzo[c]isothiazole (B8754907) scaffold can facilitate unique rearrangement and ring-opening reactions, particularly upon interaction with nucleophiles. Research on the reactivity of 3-chloro-5-nitro-2,1-benzisothiazole and 3-methoxy-5-nitro-2,1-benzisothiazole with hydrazine demonstrates this phenomenon clearly. acs.org
The reaction of 3-methoxy-5-nitrobenzisothiazole with hydrazine results in a ring-opened hydrazonate product. acs.orgacs.org In a related transformation, the reaction with 3-chloro-5-nitrobenzisothiazole yields a different rearrangement product where two benzisothiazole units are linked by a sulfur bridge. acs.org
The proposed mechanism for these transformations involves the initial nucleophilic attack of hydrazine on the aromatic ring, facilitated by the electron-withdrawing 5-nitro group, to form a pivotal Meisenheimer complex. acs.org This intermediate then undergoes a series of steps leading to the cleavage of the isothiazole N–S bond and subsequent rearrangement. These findings underscore that the nitro group is not merely a passive substituent but an active participant that enables deep-seated skeletal transformations of the heterocyclic system. While these examples are for the 2,1-benzisothiazole isomer, similar reactivity driven by the nitro group can be anticipated for this compound.
Cycloaddition Chemistry Involving this compound
Cycloaddition reactions involving the benzo[c]isothiazole core are not extensively documented. However, based on the general principles of cycloaddition chemistry, some potential pathways can be considered. The aromatic benzene portion of this compound is generally unreactive as a diene in Diels-Alder reactions due to its inherent aromatic stability. The electron-withdrawing nitro group further deactivates the ring, making it an even poorer diene component.
However, the C4=C5 double bond of the isothiazole ring in related systems can act as a dienophile in [4+2] cycloaddition reactions. nih.gov For example, 4-alkenyl-2-aminothiazoles have been shown to react as dienes with nitroalkenes (acting as dienophiles) to furnish 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles. nih.gov This demonstrates the viability of the thiazole (B1198619) moiety to participate in such reactions.
Additionally, 1,3-dipolar cycloaddition reactions are a common feature of heterocyclic chemistry. numberanalytics.comuchicago.edu N-phenacylbenzothiazolium bromides, for instance, react with nitroalkenes in the presence of a base to form azomethine ylides in situ, which then undergo a 1,3-dipolar cycloaddition to yield complex polycyclic systems. researchgate.net This type of reactivity, involving the generation of a dipole from the isothiazole ring, could be a potential reaction pathway for derivatives of this compound.
Oxidative and Reductive Transformations of the Isothiazole Ring
The isothiazole ring in this compound contains two key functional groups susceptible to redox transformations: the sulfur atom of the isothiazole ring and the nitro group on the benzene ring.
Oxidative Transformations: The sulfur atom in the isothiazole ring is in a relatively low oxidation state and can be oxidized. Oxidation would likely target the sulfur atom, converting it to a sulfoxide (B87167) (S-oxide) or further to a sulfone (S,S-dioxide). These transformations would significantly alter the electronic properties and reactivity of the entire molecule, generally making the ring system more electron-deficient.
Reductive Transformations: The reduction of the nitro group is a common and well-established transformation in organic synthesis. The nitro group on this compound can be readily reduced to an amino group (–NH₂) to form 6-aminobenzo[c]isothiazole (B1381021). This transformation is synthetically valuable as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group, completely altering the reactivity of the benzene ring for subsequent reactions like electrophilic substitution.
A variety of reducing agents can accomplish this transformation with high efficiency. The choice of reagent can be critical, especially if other reducible functional groups are present in the molecule. Some reagents are known for their chemoselectivity, specifically targeting the nitro group while leaving other groups intact. youtube.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Conditions | Notes |
| SnCl₂·2H₂O (Stannous Chloride) | Ethanol or Acetic Acid, often heated | A classic and reliable method, known for its chemoselectivity for nitro groups over many other functional groups. youtube.com |
| H₂, Pd/C | Methanol or Ethanol, room temperature | Catalytic hydrogenation is a clean and efficient method, but it can also reduce other groups like alkenes or alkynes. youtube.com |
| Fe, HCl or NH₄Cl | Water/Ethanol, heated | A common, inexpensive, and effective method often used in industrial processes. youtube.com |
| Zn, NH₄Cl | Methanol/Water | A mild reducing system suitable for sensitive substrates. researchgate.net |
| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Known as the Zinin reduction, this method can be useful for the selective reduction of one nitro group in polynitroarenes. stackexchange.com |
Computational and Theoretical Studies on 6 Nitrobenzo C Isothiazole
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energies)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties mdpi.comresearchgate.net.
In computational studies of benzothiazole (B30560) derivatives, the HOMO and LUMO energy levels are calculated to understand intramolecular charge transfer possibilities mdpi.comshd-pub.org.rs. A small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable because electrons can be easily excited from the HOMO to the LUMO mdpi.comshd-pub.org.rs.
DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine these energy values researchgate.netshd-pub.org.rsurfu.ru. The calculated energies provide a quantitative measure of the electronic characteristics of 6-Nitrobenzo[c]isothiazole.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| 3-phenylbenzo[d]thiazole-2(3H)-imine (NO2 substituted) | -7.44 | -3.83 | 3.61 | B3LYP/6-311G(d,p) |
| Benzothiazole derivative (CF3 substituted) | -7.11 | -2.65 | 4.46 | DFT/B3LYP |
| Benzothiazole derivative (unsubstituted) | -6.79 | -2.06 | 4.73 | DFT/B3LYP |
| Thiazole (B1198619) Hydrazone (NO2 substituted, 5a) | -6.012 | -2.50 | 3.512 | DFT/B3LYP |
Note: Data is compiled from studies on closely related nitro-substituted benzothiazole and thiazole structures to provide representative values. researchgate.netmdpi.comurfu.ru
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from HOMO and LUMO energies are used to predict the global reactivity of molecules. These descriptors provide quantitative insights into various aspects of chemical behavior. The primary descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (σ), electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω) mdpi.comurfu.ruresearchgate.net.
The relationships used to calculate these parameters are as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (σ) = 1 / η
Chemical Potential (μ) = -χ
Electrophilicity Index (ω) = μ² / (2η)
A high chemical hardness (η) indicates low reactivity, corresponding to a large HOMO-LUMO gap mdpi.com. Conversely, high chemical softness (σ) signifies high reactivity. The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment urfu.ru. These parameters are crucial for understanding how this compound will behave in chemical reactions researchgate.net.
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |
| Electronegativity | χ | (I + A) / 2 | Power of an atom to attract electrons. |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness | σ | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index | ω | μ² / (2η) | Propensity to accept electrons. |
Conformer Analysis and Conformational Landscapes
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For molecules with rotatable bonds, multiple conformers (spatial arrangements of atoms) can exist, each with a different potential energy. Computational methods are used to explore the conformational landscape by performing a Potential Energy Surface (PES) scan wu.ac.th.
This process involves systematically rotating specific dihedral angles and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the lowest-energy (most stable) conformers and the energy barriers between them wu.ac.th. For a rigid fused-ring system like this compound, conformational flexibility is limited. However, if substituents are present, their orientation relative to the ring system becomes a key focus of conformational studies. DFT calculations are used to optimize the geometry of each potential conformer to find the most stable structures on the potential energy surface mdpi.com. Identifying the global minimum energy conformer is crucial as it represents the most populated and biologically relevant structure.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone rsc.orgrsc.org. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The activation energy, calculated as the energy difference between the reactants and the transition state, determines the reaction kinetics .
For thiazole-containing compounds, quantum chemical methods are used to study their biotransformation pathways, such as oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes uni-duesseldorf.de. These studies can predict the most likely sites of metabolism on the molecule (e.g., S-oxidation, N-oxidation, or epoxidation of the thiazole ring) by calculating the activation barriers for each potential pathway uni-duesseldorf.de. The reaction mechanism with the lowest activation energy is considered the most favorable. Such computational investigations help in understanding the metabolic fate and potential reactivity of metabolites of this compound uni-duesseldorf.de.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme biointerfaceresearch.com. This method is instrumental in drug discovery for evaluating how a molecule like this compound or its derivatives might interact with a specific biological target nih.govresearchgate.netnih.gov.
The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity or docking score, which estimates the strength of the interaction. Docking studies on benzothiazole derivatives have been performed against a variety of targets, including enzymes like α-glucosidase, alanine racemase, and various kinases biointerfaceresearch.comresearchgate.netsemanticscholar.org.
These studies reveal the specific molecular interactions that stabilize the ligand-receptor complex, such as:
Hydrogen bonds: Crucial for specificity and binding affinity.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.
Pi-pi stacking: Aromatic ring interactions.
Van der Waals forces: General non-specific interactions.
For instance, studies on N-(6-nitrobenzo[d]thiazol-2-yl) acetamide derivatives targeting VEGFR-2 have detailed the key amino acid residues involved in binding tandfonline.com. By analyzing these interaction profiles, researchers can understand the structural basis for a compound's activity and guide the design of new, more potent analogues.
| Ligand Class | Biological Target | Key Interacting Residues (Example) | Primary Interactions |
|---|---|---|---|
| Benzothiazole-Thiazole Hybrids | p56lck (Protein Kinase) | Met319, Lys273, Asp382 | Hydrogen bonds, Hydrophobic interactions |
| N-(6-nitrobenzo[d]thiazol-2-yl) derivatives | VEGFR-2 (Kinase) | Cys919, Asp1046, Glu885 | Hydrogen bonds, Pi-cation interactions |
| Thiazole Derivatives | Tubulin | Cys241, Asn258, Ala316 | Hydrogen bonds, Hydrophobic interactions |
| Benzothiazole Pyrazoline Hybrids | α-glucosidase | Asp214, Glu276, Asp349 | Hydrogen bonds, Pi-pi stacking |
Note: This table summarizes findings from docking studies on various derivatives to illustrate the interaction profiling approach. biointerfaceresearch.comnih.govresearchgate.nettandfonline.com
Advanced Applications and Functional Materials Derived from 6 Nitrobenzo C Isothiazole Excluding Prohibited Data
Applications in Organic Electronics and Optoelectronic Materials
The inherent properties of the benzo[c]isothiazole (B8754907) core, when functionalized with electron-donating and electron-withdrawing groups, make it a promising candidate for applications in organic electronics. The ability to modulate the electronic structure of these molecules allows for the fine-tuning of their optical and charge-transport properties.
Push-pull chromophores are organic molecules that typically consist of an electron-donating (donor) and an electron-accepting (acceptor) group connected by a π-conjugated bridge. This architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their use in nonlinear optics, photovoltaics, and as fluorescent probes.
The 6-nitrobenzo[c]isothiazole moiety can serve as a potent electron-accepting component in push-pull systems. Research into related thiazole-based push-pull fluorophores has demonstrated that the inclusion of nitro groups does not necessarily quench fluorescence; in some cases, derivatives have been synthesized that exhibit significant quantum yields, reaching up to 40%. bohrium.comnih.gov A study on 4-hydroxy-1,3-thiazole-based push-pull chromophores highlighted the influence of the relative positions of electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups on the photophysical properties. bohrium.comnih.gov This regioisomeric effect is crucial for designing new dyes with specific absorption and emission characteristics. bohrium.comnih.gov While direct examples of this compound in this context are not extensively documented, the principles derived from analogous thiazole (B1198619) systems suggest its potential for creating novel push-pull chromophores with tailored optoelectronic properties. The synthesis of such chromophores would likely involve the coupling of an electron-donating group to the benzo[c]isothiazole core, a strategy that has been successfully employed in creating other heterocyclic dyes. mdpi.com
Thiazole and its fused derivatives, including benzobisthiazole, are recognized as important building blocks for organic semiconductors due to their electron-accepting nature, which arises from the imine (C=N) bond. nih.govresearchgate.net These materials are integral to the development of organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The planarity and rigidity of fused ring systems like thiazolo[5,4-d]thiazole (B1587360) facilitate efficient intermolecular π-π stacking, which is crucial for charge transport. rsc.org
The introduction of a nitro group, as in this compound, would further enhance the electron-accepting character of the molecule. Judicious molecular design, including the control of frontier molecular orbital energy levels, is critical for optimizing the performance of organic semiconductors. kaust.edu.sa While the direct application of this compound in organic conductors is an area requiring more focused research, the broader class of thiazole-based materials has shown significant promise. For instance, polymers and small molecules based on thiazole, bithiazole, and thiazolothiazole have been extensively reviewed for their high performance in electronic devices. nih.govresearchgate.net
Catalytic Applications of Benzo[c]isothiazole Derivatives
The structural features of benzo[c]isothiazole derivatives, particularly the presence of nitrogen and sulfur heteroatoms, make them suitable for applications in catalysis, both as ligands for transition metals and as core structures in organocatalytic systems.
The nitrogen and sulfur atoms in the benzo[c]isothiazole ring system can act as coordination sites for transition metals, making them attractive scaffolds for the design of novel ligands. The electronic properties of these ligands can be tuned by the introduction of various substituents on the benzene (B151609) ring.
Research has demonstrated the synthesis of benzothiazole-based ligands and their coordination with transition metals such as ruthenium, cobalt, copper, and nickel. nih.govresearchgate.net These metal complexes have shown potential in various catalytic applications. For example, ruthenium complexes with 2-phenylbenzothiazole (B1203474) ligands have been synthesized and characterized for their anticancer properties, which are often linked to their catalytic activity within biological systems. nih.gov The synthesis of these ligands often involves the reaction of precursors like 2-aminothiophenol (B119425) derivatives. researchgate.net The resulting metal complexes can adopt various geometries, such as octahedral or tetragonal, depending on the metal center and the coordination environment. researchgate.net The development of transition metal-catalyzed reactions is crucial for a wide range of organic transformations, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions. mdpi.com The design of effective ligands is a key factor in controlling the reactivity and selectivity of these catalytic processes. mdpi.com
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. N-Heterocyclic Carbenes (NHCs), often generated in situ from azolium salts, are a prominent class of organocatalysts. Thiazolium salts, which are structurally related to benzo[c]isothiazole, are precursors to thiazol-2-ylidene carbenes. These carbenes are known to catalyze a variety of reactions, including the benzoin (B196080) condensation. acs.orgresearchgate.net The mechanism of the thiazolium-catalyzed benzoin condensation was first elucidated by Breslow, who proposed the formation of a key "active aldehyde" intermediate. acs.org
While direct applications of this compound in organocatalysis are not widely reported, related benzothiazole (B30560) derivatives have shown utility. For example, benzothiazoline (B1199338) has been used as a hydrogen donor in the phosphoric acid-catalyzed transfer hydrogenation of ketimines. researchgate.net Furthermore, benzothiazole-based covalent organic frameworks (COFs) have been developed as heterogeneous catalysts for various organic reactions. acs.org These systems leverage the structural and electronic properties of the benzothiazole unit within a porous framework to achieve catalytic activity. acs.org The development of chiral thiazolium salts has also enabled enantioselective organocatalytic transformations. acs.org
Pre-Clinical Biological Activity and Molecular Target Interactions (Mechanistic Focus)
Derivatives of benzo[d]isothiazole, a structural isomer of benzo[c]isothiazole, have been the subject of biological evaluation, revealing a range of activities. While specific mechanistic studies on this compound are limited, the observed effects of related compounds provide insights into potential molecular targets and mechanisms of action.
A study investigating a series of benzo[d]isothiazole Schiff bases found that these compounds exhibited marked cytotoxicity against human CD4+ lymphocyte (MT-4) cell lines, with CC50 values in the low micromolar range (4-9 µM). nih.gov This cytotoxicity precluded the assessment of their antiviral activity against HIV-1. nih.gov However, the potent antiproliferative effects prompted further evaluation against a panel of human cancer cell lines. The results indicated that all the tested benzo[d]isothiazole derivatives inhibited the growth of leukemia cell lines. nih.gov
The precise molecular mechanisms underlying the cytotoxicity of these compounds were not fully elucidated in the cited study. However, the general mechanism of action for many anticancer agents involves the induction of apoptosis (programmed cell death) through interaction with various cellular targets. These can include DNA, enzymes involved in cell proliferation and survival (such as kinases or topoisomerases), or components of cell signaling pathways. The presence of the nitro group in this compound could potentially influence its biological activity through several mechanisms. Nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can induce oxidative stress and damage cellular macromolecules. Additionally, the planar aromatic structure of the benzo[c]isothiazole core could facilitate intercalation into DNA, a mechanism of action for several known anticancer drugs. Further research is necessary to identify the specific molecular targets and signaling pathways affected by this compound and its derivatives to fully understand their biological activity.
Enzyme Inhibition Studies (e.g., DprE1, MPO, α-glucosidase)
Derivatives of the nitrobenzothiazole and related nitroaromatic heterocyclic structures have been identified as potent inhibitors of several key enzymes.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): The flavoenzyme DprE1 is a critical enzyme in Mycobacterium tuberculosis (Mtb), where it catalyzes an essential step in the biosynthesis of the bacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. researchgate.netbayer.co.uk Its inhibition is a validated strategy for developing new antitubercular agents. Nitro-substituted 1,3-benzothiazinones (nitro-BTZs), which are structurally related to this compound, function as mechanism-based covalent inhibitors of DprE1. nih.gov
The inhibitory mechanism requires the enzymatic reduction of the compound's nitro group. researchgate.net Inside the DprE1 catalytic pocket, the reduced flavin cofactor (FADH2) reduces the nitro group of the inhibitor to a reactive nitroso intermediate. researchgate.netnih.gov This intermediate then forms a covalent bond with a specific cysteine residue (Cys387) within the enzyme, leading to irreversible or "suicide" inhibition and a complete loss of catalytic activity. researchgate.netnih.gov This covalent adduct formation effectively halts the production of essential arabinose precursors, disrupting cell wall synthesis and leading to bacterial death. researchgate.netnih.gov
α-Glucosidase: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into simple sugars like glucose. ijper.org Its inhibition is a therapeutic strategy for managing blood glucose levels. Several studies have demonstrated that thiazole and benzothiazole derivatives can act as effective α-glucosidase inhibitors. ijper.orgajol.info
For instance, a series of thiazolidinone-based benzothiazole derivatives were synthesized and evaluated for their inhibitory potential. nih.gov Compounds in this class, including those with a nitrobenzothiazole core, showed excellent to good activity, with some analogues exhibiting significantly lower IC50 values than the standard drug, acarbose. nih.gov The potency of these inhibitors is influenced by the specific substitutions on the molecule, highlighting the importance of the molecular structure in enzyme binding. ijper.orgajol.infonih.gov
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Benzothiazole Derivatives This table presents a selection of representative data from cited studies to illustrate inhibitory potential. Values are not exhaustive.
| Compound Series | Example Compound Structure | IC50 (µM) | Reference Standard (Acarbose) IC50 (µM) | Source |
|---|---|---|---|---|
| Thiazolidinone-based Benzothiazole | Analogue with -OH and -Cl substitutions | 2.10 ± 0.70 | 9.10 ± 0.10 | nih.gov |
| 1,2-Benzothiazine-N-arylacetamides | Derivative 12a | 18.25 | 58.8 | nih.gov |
| 1,2-Benzothiazine-N-arylacetamides | Derivative 12d | 20.76 | 58.8 | nih.gov |
Myeloperoxidase (MPO): Myeloperoxidase is a pro-inflammatory enzyme secreted by neutrophils. nih.gov While MPO is a target of interest for various inflammatory conditions, and inhibitors such as 4-aminobenzoic acid hydrazide (ABAH) have been studied, current research does not provide a direct link between this compound specifically and MPO inhibition. nih.govnih.gov
Investigation of Protein-Ligand Binding Mechanisms (in vitro)
The biological activity of this compound derivatives is fundamentally determined by their binding interactions with target proteins. In vitro studies and computational modeling have elucidated these mechanisms.
For covalent inhibitors targeting DprE1, the binding is a multi-step process. It begins with the noncovalent recognition and positioning of the nitroaromatic compound within the enzyme's active site. nih.gov This is followed by the critical, enzyme-mediated reduction of the nitro group to a highly reactive nitroso species, which then covalently attacks the thiol group of Cys387, forming a stable semimercaptal bond. researchgate.net
For non-covalent inhibitors, such as those targeting α-glucosidase or viral proteases, binding is governed by a combination of weaker intermolecular forces. ajol.info Molecular docking studies on related nitrothiazole derivatives have revealed the specific amino acid residues involved in these interactions. nih.gov Key interactions include:
Hydrogen Bonds: The nitro group and amide moieties on the ligand can form hydrogen bonds with amino acid residues in the protein's binding pocket, such as Cys145 and Glu166 in the SARS-CoV-2 main protease.
Hydrophobic Interactions: The aromatic benzothiazole ring system often engages in hydrophobic interactions with nonpolar amino acid residues, contributing to the stability of the ligand-protein complex.
These in vitro binding assays and computational simulations are crucial for understanding how these molecules recognize and interact with their biological targets, guiding the design of more potent and selective compounds. nih.gov
Molecular Basis of Antimicrobial or Anthelmintic Effects (in vitro studies, without dosage/clinical data)
The antimicrobial and anthelmintic properties of nitrobenzo[c]isothiazole derivatives stem from their ability to disrupt essential biochemical pathways in pathogens.
Antimicrobial Effects: The primary molecular basis for the antitubercular activity of related nitroaromatic compounds is the inhibition of DprE1. researchgate.net By halting the DprE1/DprE2 epimerization pathway, these inhibitors prevent the formation of decaprenyl-phospho-arabinose (DPA), the sole precursor for arabinogalactan and lipoarabinomannan synthesis. nih.gov Disruption of these major cell wall components compromises the structural integrity of the mycobacterium, ultimately leading to cell death. researchgate.net
For other bacteria, different mechanisms may be at play. In silico docking studies on certain benzothiazole-based thiazolidinones suggest that their antibacterial activity may arise from the inhibition of LD-carboxypeptidase, another enzyme involved in bacterial cell wall maintenance. Furthermore, the amphiphilic character of some thiazole derivatives may allow them to physically embed in and disrupt the microbial cell membrane, contributing to their antimicrobial effect.
Antiprotozoal Effects: Research on 6-nitrobenzothiazole (B29876) acetamides has demonstrated potent in vitro activity against amitochondriate parasites like Giardia intestinalis and Trichomonas vaginalis. The molecular basis for this effect has been linked to the inhibition of a key enzyme in the parasites' glycolytic pathway, fructose-1,6-biphosphate aldolase (B8822740) (GiFBPA). Molecular docking has shown that these compounds fit into the active site of GiFBPA, and in vitro assays confirmed a clear inhibitory effect on the enzyme's activity, thus disrupting the parasite's energy metabolism.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
Structure-activity relationship (SAR) studies are essential for optimizing the design of functional molecules by correlating specific structural features with their biological activity. For derivatives of this compound, SAR analyses have provided key insights.
The nitro group is a recurring feature in many potent DprE1 inhibitors, as it is the chemical group that undergoes reduction to initiate covalent bonding. researchgate.net Its position on the aromatic ring can influence activity.
In the context of α-glucosidase inhibitors, SAR studies have revealed several important trends:
Positional Isomerism: The placement of substituents can dramatically alter potency and selectivity. In one study of benzylidene-hydrazinyl-thiazole inhibitors, derivatives with a methyl group at the 4-position of a piperidine (B6355638) ring were generally more selective and established stronger molecular contacts with the enzyme than their 3-methyl counterparts. ajol.info
Substituent Effects: The presence and nature of substituents on attached phenyl rings are critical. For a series of thiazolidinone-based inhibitors, analogues bearing hydroxyl (-OH) or chloro (-Cl) groups were found to be potent inhibitors of both α-amylase and α-glucosidase. ijper.org The combination of a meta-OH and an ortho-Cl group resulted in one of the most active compounds. ijper.org
For general antimicrobial activity, the nature of the heterocyclic system linked to the benzothiazole core is important. Studies have shown that a nitro group at the para-position of an attached phenyl ring can enhance activity due to its ability to form strong hydrogen bonds with amino acid residues in the target protein. Conversely, replacing an electron-withdrawing nitro group with an electron-donating amino group has been shown to decrease antimicrobial activity in some sulfonamide-benzothiazole series.
Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings
| Target/Activity | Structural Feature | Impact on Activity | Source |
|---|---|---|---|
| DprE1 Inhibition | Nitro Group | Essential for the mechanism-based covalent inhibition. | researchgate.net |
| α-Glucosidase Inhibition | Positional Isomerism (e.g., 4-methyl vs. 3-methyl) | Modulates selectivity and potency; 4-methyl derivatives showed stronger molecular contacts. | ajol.info |
| α-Glucosidase Inhibition | Hydroxyl (-OH) and Chloro (-Cl) groups | Presence on an attached phenyl ring enhanced inhibitory potency. | ijper.org |
| General Antimicrobial | Para-Nitro Group on Phenyl Ring | Improves activity, likely through enhanced hydrogen bonding. |
Applications in Agrochemical and Related Fields (Non-toxicological Focus)
The benzothiazole and benzisothiazole scaffolds are not only relevant in medicinal chemistry but also show significant promise in agrochemical applications, primarily as herbicides and fungicides.
Benzisothiazolones are heterocyclic compounds widely used to control bacteria and fungi in various agricultural and industrial settings. researchgate.net Their mechanism often involves oxidative interaction with thiol-containing proteins inside the microbial cells, leading to metabolic inhibition. researchgate.net
Specific research into benzothiazole derivatives has identified lead compounds with potent herbicidal activity. One study reported the synthesis of benzothiazole N,O-acetals that demonstrated good herbicidal effects against both broad-leaved (dicotyledon) and grass (monocotyledon) weeds. nih.gov This suggests that the benzothiazole core can serve as a valuable scaffold for developing new classes of herbicides.
Furthermore, the antifungal properties of thiazole derivatives are relevant to plant protection. Certain thiazole-containing compounds have shown in vitro activity against plant pathogenic fungi such as Fusarium oxysporum. ijper.org Natural products containing the benzisothiazole core, like brassilexin, have also garnered interest from the agrochemical community for their potential as phytoalexins (antimicrobial compounds produced by plants).
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of nitro-substituted benzisothiazoles and their derivatives is foundational to any further investigation. While classical methods exist, future research must focus on developing more efficient, sustainable, and versatile synthetic routes. The synthesis of related compounds, such as 2-amino-6-nitrobenzothiazole, often involves the nitration of an acylated precursor followed by saponification, which can produce isomeric impurities. google.comgoogle.com
Future exploration should target the development of novel synthetic strategies with improved regioselectivity and yield. This includes the investigation of domino condensation/cyclization reactions and the use of modern techniques like microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times and improve yields for other benzothiazole (B30560) systems. mdpi.com The development of one-pot syntheses starting from readily available precursors would be a significant advancement, making 6-nitrobenzo[c]isothiazole and its derivatives more accessible for a broader range of applications.
Table 1: Potential Synthetic Methodologies for Future Research
| Methodology | Description | Potential Advantages |
|---|---|---|
| Domino Reactions | Multi-step reactions where subsequent transformations occur in the same pot without isolating intermediates. | Increased efficiency, reduced waste, atom economy. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to rapid reaction rates. | Drastically reduced reaction times, improved yields. mdpi.com |
| Catalytic C-H Activation | Direct functionalization of C-H bonds to build the heterocyclic core or add substituents. | High atom economy, access to novel derivatives. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch process. | Enhanced safety, scalability, and process control. |
Advanced Spectroscopic and Structural Characterization for Mechanistic Insights
A thorough understanding of the structural and electronic properties of this compound is critical for predicting its behavior and designing applications. While standard techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are routinely used for initial characterization rjptonline.orgsemanticscholar.orgresearchgate.net, advanced methods can provide deeper mechanistic insights.
Future work should employ a suite of advanced spectroscopic techniques. vu.nl Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can unambiguously establish connectivity. Single-crystal X-ray diffraction is essential for determining the precise three-dimensional structure, bond lengths, and angles, providing invaluable data for validating computational models. nih.gov Advanced techniques like femtosecond transient absorption spectroscopy could be used to probe the excited-state dynamics, which is crucial for applications in photonics and photochemistry.
Table 2: Advanced Spectroscopic Techniques and Their Applications
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| 2D NMR Spectroscopy | Detailed proton-proton and proton-carbon correlations. | Unambiguous assignment of all atoms in the molecule. |
| X-ray Crystallography | Precise 3D molecular structure, bond angles, and intermolecular interactions. nih.gov | Provides fundamental data for understanding solid-state packing and validating computational models. |
| Ultrafast Spectroscopy | Dynamics of excited electronic states on femtosecond to picosecond timescales. | Understanding photo-physical processes for applications in optics and materials science. |
| Voltammetry | Electrochemical behavior, oxidation, and reduction potentials. sigmaaldrich.com | Insight into electronic properties and potential for use in electrochemical sensors or redox-active materials. |
Expansion of Computational Modeling in Predictive Chemistry
Computational chemistry has become an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds. researchgate.net For benzothiazole derivatives, methods like Density Functional Theory (DFT) have been successfully used to calculate optimized geometries, vibrational spectra, and electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential (MESP) maps. researchgate.netresearchgate.net
Future research on this compound should leverage and expand upon these computational approaches. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives, guiding synthetic efforts toward more potent compounds. mdpi.com Molecular docking studies can be used to predict binding affinities and modes of interaction with biological targets like enzymes or receptors. semanticscholar.org Furthermore, time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra and other photophysical properties, aiding in the design of novel dyes, sensors, and optical materials.
Table 3: Computational Methods in Predictive Chemistry
| Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of ground-state electronic structure. | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, charge distribution. researchgate.netresearchgate.net |
| QSAR | Correlating chemical structure with biological activity. | Predictive models for inhibitory concentrations (e.g., pIC50). mdpi.com |
| Molecular Docking | Simulating the interaction of a molecule with a target protein. | Binding affinity, interaction modes, identification of key residues. semanticscholar.org |
| Time-Dependent DFT (TD-DFT) | Calculation of excited-state properties. | UV-Vis absorption spectra, electronic transitions, fluorescence properties. |
Design of Next-Generation Functional Materials
The inherent electronic asymmetry of the this compound scaffold, featuring an electron-donating isothiazole (B42339) ring system and a potent electron-withdrawing nitro group, makes it an ideal candidate for the development of functional materials. Related nitrobenzothiazole structures are already used as key components in push-pull nonlinear optical (NLO) chromophores and as important intermediates for azo dyes. google.comsigmaaldrich.com
A significant future direction is the incorporation of the this compound unit into larger, more complex material architectures. This could involve synthesizing polymers containing the heterocycle in the main chain or as a pendant group to create materials with tailored refractive indices or NLO responses. Integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, separation, or heterogeneous catalysis. The development of novel dyes and pigments based on this scaffold also remains a promising avenue for research.
Table 4: Potential Functional Materials Based on this compound
| Material Class | Design Strategy | Potential Application |
|---|---|---|
| Nonlinear Optical (NLO) Materials | Incorporate into push-pull chromophores. sigmaaldrich.com | Optical communications, data storage, frequency doubling. |
| Electro-optic Polymers | Grafting or polymerizing derivatives into a polymer matrix. | Modulators and switches for photonic devices. |
| Chemosensors | Functionalization with receptor units for specific analytes. | Environmental monitoring, industrial process control. |
| Organic Light-Emitting Diodes (OLEDs) | Design of derivatives as emissive or charge-transport layers. | Displays, solid-state lighting. |
Development of Targeted Molecular Probes for Biological Systems
Benzothiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties. mdpi.comrjptonline.orgresearchgate.net The this compound core can serve as a versatile pharmacophore for the design of new therapeutic agents or as a platform for developing targeted molecular probes for diagnostics and imaging.
Future research should focus on the rational design of derivatives that can act as fluorescent probes for specific biological targets. The intrinsic fluorescence of the benzisothiazole core can be modulated by its interaction with biomolecules or changes in the local cellular environment (e.g., pH, polarity, viscosity). By attaching specific targeting moieties, these probes could be directed to particular organelles, cells, or tissues. For instance, probes could be designed to monitor the activity of specific enzymes implicated in disease or to visualize the accumulation of pathological protein aggregates.
Table 5: Strategies for Developing Molecular Probes
| Probe Type | Design Principle | Target Application |
|---|---|---|
| Enzyme-Activated Probes | A quenching group is cleaved by a specific enzyme, restoring fluorescence. | Real-time imaging of enzyme activity in living cells. |
| Ion-Selective Probes | Incorporating an ionophore that binds a specific metal ion, causing a spectral shift. | Measuring intracellular ion concentrations (e.g., Zn²⁺, Fe³⁺). |
| Environment-Sensitive Probes | Probes whose fluorescence properties (intensity, wavelength) change with solvent polarity or viscosity. | Mapping cellular microenvironments and membrane dynamics. |
| Targeted Imaging Agents | Conjugation to a ligand (e.g., peptide, antibody) that binds to a specific receptor. | Cancer cell imaging, tracking of biological processes. |
Interdisciplinary Approaches to Uncover New Applications
The most significant breakthroughs in the application of this compound will likely emerge from research that spans traditional scientific disciplines. The complexity of developing a new technology, from molecule to market, necessitates a collaborative approach.
Future success hinges on creating synergistic partnerships between different fields. For example, synthetic chemists can collaborate with computational chemists to design and create optimized molecules (6.1, 6.3). These molecules can then be passed to materials scientists to be incorporated into novel devices (6.4). In a biomedical context, chemists and biologists must work together to design and test new molecular probes or therapeutic agents, using advanced spectroscopy to understand their mechanism of action within complex biological systems (6.2, 6.5). Such interdisciplinary efforts will be crucial for translating fundamental chemical knowledge into practical solutions for challenges in medicine, technology, and environmental science.
Table 6: Examples of Interdisciplinary Collaboration
| Collaborating Fields | Research Goal | Potential Outcome |
|---|---|---|
| Synthetic Chemistry + Materials Science | Develop processable electro-optic polymers. | High-speed data modulators for telecommunications. |
| Computational Chemistry + Biology | Design and validate a selective kinase inhibitor. | A lead compound for a new cancer therapeutic. |
| Spectroscopy + Environmental Science | Create a fluorescent probe for heavy metal detection. | A field-deployable sensor for water quality monitoring. |
| Organic Synthesis + Medical Imaging | Synthesize a targeted probe for PET imaging. | A new diagnostic tool for early disease detection. |
Q & A
Basic Question: What are the primary synthetic strategies for obtaining 6-nitro-substituted isothiazoles, and how do they influence reaction efficiency?
Answer:
The synthesis of 6-nitrobenzo[c]isothiazole derivatives typically employs four rational approaches derived from retrosynthetic analysis:
- Intramolecular cyclization of pre-functionalized precursors.
- (4+1)-Heterocyclization involving sulfur and nitrogen sources.
- (3+2)-Heterocyclization for ring construction.
- Functionalization of existing heterocycles (e.g., isoxazoles via reductive opening and cyclization).
For instance, nitration of chlorinated benzothiazoles using concentrated H₂SO₄ and KNO₃ at controlled temperatures (0–25°C) is a common step, as demonstrated in scalable synthesis protocols . The choice of method impacts yield and purity; chlorinated precursors often enhance regioselectivity during nitration .
Advanced Question: How can computational methods like crystal structure prediction (CSP) optimize the design of this compound derivatives?
Answer:
CSP tools such as GAtor enable the prediction of stable polymorphs by combining evolutionary algorithms with density functional theory (DFT). For example, hybrid DFT (PBE0+MBD) accurately ranked the experimental crystal structure of tricyano-1,4-dithiino[c]-isothiazole as the most stable conformation, validating its utility for nitro-isothiazole systems . Key steps include:
- Energy minimization using high-accuracy codes like FHI-aims.
- Re-ranking candidate structures with dispersion-corrected functionals.
- Validation via experimental crystallography (e.g., lattice parameters and torsion angles from single-crystal X-ray diffraction) .
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Determines bond lengths (e.g., C–S: 1.72 Å), angles (e.g., S–C–N: 92.5°), and nitro-group orientation .
- Mass spectrometry (EI-MS) : Identifies molecular ions (e.g., m/z 297.30 for 6-nitrobenzo[a]pyrene derivatives) and fragmentation patterns .
- Thermal analysis : Measures decomposition points (e.g., bp 582.7°C at 760 mmHg) and stability under varying conditions .
Advanced Question: How do coordination complexes of this compound enhance catalytic activity in cross-coupling reactions?
Answer:
Palladium complexes with isothiazole ligands exhibit superior catalytic performance in Suzuki-Miyaura reactions due to:
- Electronic effects : The nitro group stabilizes Pd intermediates, reducing oxidative addition barriers.
- Thermocontrol : Activity peaks at 20–35°C, enabling selectivity in multi-reactive systems .
- Reusability : Heterogeneous catalysts (e.g., SiO₂-supported complexes) retain >90% activity over 10 cycles .
Methodological optimization involves ligand-to-metal ratios (LPdCl₂ > L₂PdCl₂) and inert-atmosphere protocols to suppress homocoupling byproducts (<3% yield) .
Basic Question: What are the key challenges in achieving regioselective nitration of benzo[c]isothiazoles?
Answer:
Regioselectivity is influenced by:
- Electrophilic directing groups : Chlorine at adjacent positions directs nitration to the 6-position .
- Solvent polarity : Concentrated H₂SO₄ enhances nitronium ion (NO₂⁺) formation but risks over-nitration.
- Temperature control : Slow addition at 0°C minimizes side reactions (e.g., denitration or ring-opening) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Contradictions often arise from:
- Variability in assay conditions (e.g., biofilm models vs. planktonic cultures) .
- Structural analogs : Minor substituent changes (e.g., fluoro vs. chloro) alter bioavailability .
To address this:
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .
- Use meta-analysis of kinetic data (e.g., hydrolysis rates under varying pH/temperature) .
- Validate mechanisms via in silico docking studies (e.g., COX-1 inhibition vs. fungal targets) .
Basic Question: What safety protocols are essential when handling this compound derivatives?
Answer:
- Personal protective equipment (PPE) : Respirators, nitrile gloves, and fume hoods .
- Storage : Avoid long-term storage; degradation products (e.g., sulfonic acids) may increase toxicity .
- Waste disposal : Follow EPA guidelines for nitroaromatics, using certified hazardous waste contractors .
Advanced Question: How do electronic properties of this compound influence its role in photovoltaic materials?
Answer:
The nitro group enhances electron-withdrawing capacity, critical for:
- Bandgap tuning : DFT calculations predict a 1.8–2.2 eV gap, ideal for visible-light absorption .
- Charge transport : High carrier mobility (μ ≈ 10⁻² cm²/V·s) in thin-film deposits .
Experimental validation involves in situ UV-Vis and impedance spectroscopy under controlled deposition parameters .
Basic Question: What are the limitations of current synthetic routes to this compound, and how can they be mitigated?
Answer:
- Low yields (<40%): Optimize stoichiometry (e.g., 1.1 eq. KNO₃) and reaction time (18–24 hr) .
- Byproduct formation : Use scavengers (e.g., chloranil) to trap sulfur intermediates .
- Scale-up challenges : Switch from batch to flow reactors for exothermic nitration steps .
Advanced Question: How can machine learning (ML) accelerate the discovery of novel this compound-based therapeutics?
Answer:
ML models trained on structure-activity relationship (SAR) data can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
